REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4](=[O:29])[CH:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[CH:9]([CH3:21])[CH2:8]1.Cl.COC(=O)C(CC1C=CC=CC=1)CN1CCCCC1.O.OC1C=C(C2(C)CCN(CC(CC3C=CC=CC=3)C(O)=O)CC2C)C=CC=1.[K+].[Br-]>>[ClH:1].[CH3:2][O:3][C:4](=[O:29])[C@@H:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C@:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[C@@H:9]([CH3:21])[CH2:8]1 |f:0.1,2.3,4.5,6.7,8.9|
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Name
|
3R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[K+].[Br-]
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Name
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4R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.COC(C(CN1CC(C(CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O
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Name
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3R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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4R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.COC(C(CN1CCCCC1)CC1=CC=CC=C1)=O
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Name
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3R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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4R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O.OC=1C=C(C=CC1)C1(C(CN(CC1)CC(C(=O)O)CC1=CC=CC=C1)C)C
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
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Cl.COC([C@H](CN1C[C@@H]([C@](CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4](=[O:29])[CH:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[CH:9]([CH3:21])[CH2:8]1.Cl.COC(=O)C(CC1C=CC=CC=1)CN1CCCCC1.O.OC1C=C(C2(C)CCN(CC(CC3C=CC=CC=3)C(O)=O)CC2C)C=CC=1.[K+].[Br-]>>[ClH:1].[CH3:2][O:3][C:4](=[O:29])[C@@H:5]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:6][N:7]1[CH2:12][CH2:11][C@:10]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([OH:20])[CH:15]=2)([CH3:13])[C@@H:9]([CH3:21])[CH2:8]1 |f:0.1,2.3,4.5,6.7,8.9|
|
Name
|
3R
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[K+].[Br-]
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Name
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4R
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl.COC(C(CN1CC(C(CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O
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Name
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3R
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
α-(phenylmethyl)-1-piperidinepropanoic acid methyl ester hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.COC(C(CN1CCCCC1)CC1=CC=CC=C1)=O
|
Name
|
3R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-(3-hydroxyphenyl)-3,4 -dimethyl-α-(phenylmethyl)-1-piperidinepropanoic acid monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.OC=1C=C(C=CC1)C1(C(CN(CC1)CC(C(=O)O)CC1=CC=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
Cl.COC([C@H](CN1C[C@@H]([C@](CC1)(C)C1=CC(=CC=C1)O)C)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |